molecular formula C15H14FNO2 B12051686 Ethyl 4'-amino-3'-fluoro-[1,1'-biphenyl]-4-carboxylate

Ethyl 4'-amino-3'-fluoro-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B12051686
M. Wt: 259.27 g/mol
InChI Key: HPOLNYCFERFOBG-UHFFFAOYSA-N
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Description

Ethyl 4'-amino-3'-fluoro-[1,1'-biphenyl]-4-carboxylate (CAS: 1208083-19-5) is a biphenyl derivative featuring an ethyl carboxylate group at the 4-position, a fluorine atom at the 3'-position, and a primary amino group at the 4'-position of the biphenyl scaffold. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing fluorine and electron-donating amino groups, which modulate electronic properties and intermolecular interactions.

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

ethyl 4-(4-amino-3-fluorophenyl)benzoate

InChI

InChI=1S/C15H14FNO2/c1-2-19-15(18)11-5-3-10(4-6-11)12-7-8-14(17)13(16)9-12/h3-9H,2,17H2,1H3

InChI Key

HPOLNYCFERFOBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylic acid, which is then esterified to form the ethyl ester. The initial step often involves a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative and a halogenated biphenyl compound . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The esterification step can be optimized using acid catalysts and azeotropic distillation to remove water and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitro-biphenyl derivatives.

    Reduction: Formation of biphenyl alcohols.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

Ethyl 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The biphenyl scaffold provides a rigid and stable framework that enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Electronic Effects

The compound’s structural analogs differ in substituent type, position, and electronic effects. Key comparisons include:

Amino vs. Methoxy/Hydroxy Groups
  • Ethyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate (CAS: 732-80-9): The methoxy group at 4' is electron-donating, enhancing resonance stabilization but lacking hydrogen-bonding capability. This contrasts with the amino group in the target compound, which can participate in hydrogen bonding and protonation, affecting solubility and biological interactions .
  • Ethyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate (CAS: 50670-76-3): The hydroxyl group is acidic (pKa ~10), enabling deprotonation under basic conditions, whereas the amino group (pKa ~9–10 for aromatic amines) can act as a weak base. This difference impacts reactivity in cross-coupling reactions and solubility profiles .
Fluorine vs. Halogens/Other Substituents
  • Ethyl 4'-bromo-4-biphenylcarboxylate (CAS: 133085-87-7): Bromine’s larger atomic radius and polarizability make it more reactive in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions) compared to fluorine. Fluorine’s strong electron-withdrawing effect enhances the electrophilicity of adjacent positions, influencing regioselectivity in further functionalization .
  • Ethyl 2'-(aminomethyl)-3'-fluoro-[1,1'-biphenyl]-4-carboxylate (2l): This analog (70% yield, yellow oil) features a secondary aminomethyl group at 2' and fluorine at 3'. The amino group’s proximity to fluorine may alter intramolecular electronic effects compared to the target compound’s 4'-amino substitution .

Physical and Spectroscopic Properties

Compound Name Physical Form Yield (%) ¹⁹F NMR (δ, ppm) Key Distinguishing Features
Ethyl 4'-amino-3'-fluoro-[1,1'-biphenyl]-4-carboxylate Not reported N/A Not provided 4'-NH₂, 3'-F
Ethyl 2'-(2-aminopropan-2-yl)-3'-fluoro-[1,1'-biphenyl]-4-carboxylate (2a) Colorless oil 72 Specific shift Branched aminopropyl group
Ethyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate Solid/Liquid Varies N/A 4'-OMe (no F)
Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride Hydrochloride N/A N/A 3'-NH₂, 4-F; salt form

Fluorine’s presence in the target compound and analogs like 2l and 3j is confirmed via ¹⁹F NMR, with chemical shifts sensitive to substituent proximity . The amino group’s position (4' vs.

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